molecular formula C21H27N3O4 B5115273 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine

4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine

Cat. No.: B5115273
M. Wt: 385.5 g/mol
InChI Key: BFLPZFQSEIWJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine, also known as PBOX-15, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PBOX-15 is a small molecule that belongs to the family of isoxazoles, which are known to have diverse biological activities.

Mechanism of Action

The mechanism of action of 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine involves the disruption of mitochondrial respiration and the induction of oxidative stress in cancer cells. This compound binds to the Qo site of the mitochondrial respiratory chain complex III, which leads to the inhibition of electron transfer and the generation of reactive oxygen species (ROS). The accumulation of ROS triggers the activation of apoptosis pathways and ultimately leads to cell death. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, migration, and invasion. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the activation of immune cells such as macrophages and T cells. In neurodegenerative diseases, this compound inhibits the aggregation of amyloid beta and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine is its specificity for cancer cells and its ability to induce apoptosis without affecting normal cells. This makes it a promising candidate for cancer therapy with fewer side effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of this compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, further studies are needed to investigate its long-term toxicity and potential side effects.

Future Directions

There are several future directions for the research and development of 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of more soluble derivatives of this compound that can be administered in vivo. In cancer research, future studies could focus on the combination of this compound with other chemotherapeutic agents to enhance its efficacy. In neurodegenerative diseases, future studies could investigate the potential of this compound to prevent the formation of toxic protein aggregates and to improve cognitive function. Finally, future studies could explore the potential of this compound in other therapeutic areas such as infectious diseases and autoimmune disorders.
In conclusion, this compound is a small molecule that has shown promise in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the disruption of mitochondrial respiration and the induction of oxidative stress in cancer cells. This compound has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research and development of this compound have been proposed.

Synthesis Methods

The synthesis of 4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine involves the reaction of 5-(phenoxymethyl)-3-isoxazolylcarboxylic acid with 1-(4-chlorobenzyl)-4-morpholinopiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid and the amine group of the piperidine, followed by the displacement of the chloro group by the morpholine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine has been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondrial respiratory chain complex III. This compound has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it can cross the blood-brain barrier and inhibit the aggregation of amyloid beta and alpha-synuclein proteins.

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c25-21(20-13-19(28-22-20)16-27-18-6-2-1-3-7-18)24-8-4-5-17(15-24)14-23-9-11-26-12-10-23/h1-3,6-7,13,17H,4-5,8-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLPZFQSEIWJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)COC3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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